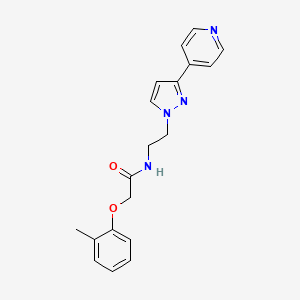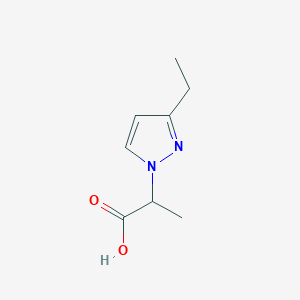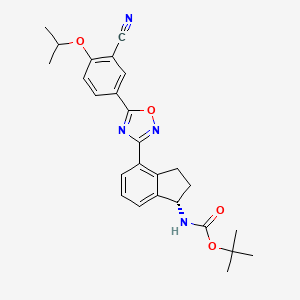
N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a derivative of 1H-pyrazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to a wide range of biological activities. The compound is structurally related to various acetamide derivatives that have been studied for their affinity to serotonin and dopamine receptors, which are critical targets in the development of antipsychotic agents .
Synthesis Analysis
The synthesis of related N-(arylpiperazinyl)acetamide derivatives has been reported, involving the attachment of arylpiperazine moieties to the purine dione structure . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar synthetic strategy could be employed, involving the formation of an acetamide linkage between the pyrazole core and the arylpiperazine side chain.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed, revealing that different molecular conformations can co-exist within the same compound. This is exemplified by the 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, which exhibit hydrogen bonding in various dimensions, contributing to their solid-state structure . The presence of dimethoxyphenyl and methylpiperazine groups in the compound of interest suggests that it may also exhibit multiple conformations and hydrogen bonding patterns, which could influence its biological activity and receptor affinity.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by its acetamide and pyrazole functional groups. The acetamide moiety could be involved in hydrolysis reactions, while the pyrazole ring might participate in nucleophilic substitution reactions. The presence of methoxy groups could also affect the electron density and reactivity of the phenyl ring, potentially influencing the compound's interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents due to the presence of methoxy and piperazine groups, which can engage in hydrogen bonding. The compound's melting point, boiling point, and stability would be influenced by its molecular conformation and intermolecular interactions, as seen in related acetamide derivatives . Its affinity for serotonin and dopamine receptors, as observed in similar compounds, suggests that it may have central nervous system activity, which could be explored in pharmacological studies .
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions have demonstrated significant antioxidant activity. These complexes form supramolecular architectures via hydrogen bonding, which could have implications for designing antioxidant agents and materials with specific molecular recognition properties (Chkirate et al., 2019).
Catalytic Applications
Research on silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives highlights its efficiency as a solid base catalyst. This showcases the potential of utilizing similar compounds in catalysis, particularly for environmentally friendly and sustainable chemical processes (Niknam et al., 2013).
Biological Evaluation for Therapeutic Applications
The design, synthesis, and biological evaluation of compounds structurally related to the query compound have shown notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities. Such findings point towards the therapeutic potential of these compounds in developing new treatments (Nayak et al., 2014).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-14-11-16(20(27)24-9-7-23(2)8-10-24)22-25(14)13-19(26)21-15-5-6-17(28-3)18(12-15)29-4/h5-6,11-12H,7-10,13H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTCIXTVKRISEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)OC)OC)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)

![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)
![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2538317.png)
![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)



